molecular formula C20H12ClFN2O2 B15015822 4-chloro-2-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol

4-chloro-2-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol

Cat. No.: B15015822
M. Wt: 366.8 g/mol
InChI Key: FBIQLNMKOILLQZ-UHFFFAOYSA-N
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Description

4-chloro-2-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol is a Schiff base compound derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol involves the condensation of 5-chlorosalicylaldehyde with 4-fluoroaniline in a methanolic medium at room temperature. The reaction typically proceeds as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-chloro-2-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol involves its interaction with biological targets through coordination with metal ions. The Schiff base ligand can form stable complexes with transition metals, enhancing its biological activity. The metal complexes exhibit higher antibacterial activity compared to the free ligand, likely due to the increased lipophilicity and ability to penetrate cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-2-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro substituents enhances its reactivity and potential for forming metal complexes with diverse applications .

Properties

Molecular Formula

C20H12ClFN2O2

Molecular Weight

366.8 g/mol

IUPAC Name

4-chloro-2-[[2-(3-fluorophenyl)-1,3-benzoxazol-6-yl]iminomethyl]phenol

InChI

InChI=1S/C20H12ClFN2O2/c21-14-4-7-18(25)13(8-14)11-23-16-5-6-17-19(10-16)26-20(24-17)12-2-1-3-15(22)9-12/h1-11,25H

InChI Key

FBIQLNMKOILLQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC3=C(O2)C=C(C=C3)N=CC4=C(C=CC(=C4)Cl)O

Origin of Product

United States

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